molecular formula C20H16ClFN2O4S B14977762 3,4-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

3,4-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B14977762
M. Wt: 434.9 g/mol
InChI Key: KNCIMVGHGCINDD-UHFFFAOYSA-N
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Description

3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a dimethylphenyl group, a chloropyrimidine moiety, and a fluorophenyl methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and methanesulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine
  • 3,4-Dimethylphenyl 5-chloropyrimidine-4-carboxylate

Uniqueness

3,4-DIMETHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various scientific fields make it a compound of significant interest .

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(3,4-dimethylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H16ClFN2O4S/c1-12-7-8-15(9-13(12)2)28-19(25)18-16(21)10-23-20(24-18)29(26,27)11-14-5-3-4-6-17(14)22/h3-10H,11H2,1-2H3

InChI Key

KNCIMVGHGCINDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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